2-Amino-3-chloro-5-nitrophenol
Description
Significance of Aminonitrophenol Derivatives in Organic Synthesis and Materials Science
Within the broader category of substituted phenols, aminonitrophenol derivatives are of particular importance. These molecules contain both an electron-donating amino group and an electron-withdrawing nitro group, in addition to the phenolic hydroxyl group. This combination of functional groups with opposing electronic effects imparts unique properties to the aromatic ring, making them highly reactive and versatile intermediates.
In organic synthesis, the nitro group can be readily reduced to an amino group, opening pathways to the creation of di- and tri-substituted aminophenols which are precursors to a variety of heterocyclic compounds and other complex molecular architectures. nih.gov The amino group itself can be diazotized and replaced, or can direct further electrophilic substitution on the aromatic ring. bldpharm.com
In materials science, the chromophoric nature of the nitrophenol core makes these compounds and their derivatives useful in the synthesis of dyes and pigments. rsc.orgnih.gov The presence of reactive functional groups also allows for their incorporation into polymer backbones, potentially enhancing thermal stability and other material properties. Furthermore, certain aminonitrophenol derivatives have been investigated for their potential biological activities, including antimicrobial properties.
Contextualization of 2-Amino-3-chloro-5-nitrophenol within Advanced Chemical Science
This compound is a distinct molecule within the aminonitrophenol family, characterized by a specific substitution pattern on the phenolic ring. While extensive research on this exact isomer is not widely published, its structural features—an amino group ortho to the hydroxyl group, a chloro group meta to the hydroxyl, and a nitro group para to the hydroxyl—suggest a unique reactivity profile. The presence and positioning of the chloro substituent, an electron-withdrawing but ortho-para directing group, further modulates the electronic landscape of the molecule.
This compound serves as a valuable case study for understanding the nuanced effects of polysubstitution on the chemical behavior of aromatic systems. Its potential as a precursor for more complex molecules in medicinal chemistry and materials science is significant, building on the established utility of its isomers and related derivatives. cymitquimica.comgoogle.com
Due to the limited availability of specific experimental data for this compound, data for its closely related isomers are presented below for comparative context.
| Property | 2-Amino-4-chloro-5-nitrophenol | 2-Amino-4-chloro-6-nitrophenol | 2-Amino-6-chloro-4-nitrophenol | 2-Amino-5-nitrophenol (B90527) |
|---|---|---|---|---|
| CAS Number | 6358-07-2 nih.gov | 6358-08-3 researchgate.net | 6358-09-4 manchesterorganics.com | 121-88-0 iarc.fr |
| Molecular Formula | C₆H₅ClN₂O₃ | |||
| Molecular Weight | 188.57 g/mol nih.govresearchgate.netmanchesterorganics.com | 154.12 g/mol nih.gov | ||
| Appearance | Yellow to brown crystalline substance nih.gov | Solid researchgate.net | Data Not Available | Brown to rust crystalline powder bldpharm.com |
| Melting Point | 219-222 °C (decomposes) tcichemicals.com | 152 °C fishersci.ca | Data Not Available | 198-202 °C (decomposes) bldpharm.com |
| Solubility | Moderately soluble in water, more soluble in organic solvents nih.gov | Data Not Available | Data Not Available | Insoluble in water bldpharm.com |
| Technique | Data for 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) |
|---|---|
| ¹H NMR | Spectrum available fishersci.ca |
| IR | Spectrum available fishersci.ca |
| Mass Spectrometry | Spectrum available fishersci.ca |
Detailed Research Findings
While specific research on this compound is limited, the broader class of aminonitrophenols has been the subject of various studies. For instance, the synthesis of aminonitrophenol derivatives is often achieved through the nitration of the corresponding aminophenol or a protected derivative. A common strategy involves the acetylation of the amino and hydroxyl groups of an aminophenol, followed by nitration and subsequent hydrolysis to yield the desired aminonitrophenol. nih.gov This multi-step approach helps to control the regioselectivity of the nitration and prevent unwanted side reactions.
The reactivity of the functional groups on the aminonitrophenol ring allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to diamino-substituted phenols. nih.gov These resulting compounds are valuable precursors in the synthesis of various heterocyclic systems and have applications in medicinal chemistry.
In the realm of materials science, aminonitrophenol derivatives are utilized as intermediates in the production of azo dyes. nih.goviarc.fr The diazotization of the amino group followed by coupling with another aromatic compound leads to the formation of intensely colored azo compounds. The specific substituents on the phenolic ring influence the color and properties of the resulting dye.
Furthermore, studies on the biodegradation of related chlorinated nitrophenols have identified enzymatic pathways involving reduction of the nitro group and subsequent ring cleavage, highlighting the environmental relevance and potential for bioremediation of these compounds. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-amino-3-chloro-5-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2 |
InChI Key |
SEXJZYMVLHRUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Chloro 5 Nitrophenol
Strategies for Regioselective Functionalization of Phenolic Aromatic Systems
The introduction of multiple substituents onto a phenolic ring necessitates a thorough understanding of the directing effects of the groups already present. The hydroxyl group is a strongly activating ortho-, para-director, while the amino group is also a powerful activating ortho-, para-director. Conversely, the nitro group is a strongly deactivating meta-director, and the chloro group is a deactivating ortho-, para-director. These competing influences must be managed to achieve the desired substitution pattern.
Nitration Protocols and Direct Nitration of Substituted Phenols
The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. However, direct nitration of phenols can be complicated by the high reactivity of the phenol (B47542) ring, which can lead to over-nitration and the formation of resinous by-products. ajol.info To control the reaction, milder nitrating agents and specific reaction conditions are often employed.
Conventional nitration using a mixture of concentrated nitric acid and sulfuric acid is often too harsh for phenols. Alternative methods that offer greater control and regioselectivity have been developed. For instance, the use of dilute nitric acid, sometimes assisted by sonication, can favor mononitration. Another approach involves the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate, which can act as efficient and regioselective nitrating reagents for phenolic compounds under mild conditions. ajol.info The choice of solvent and reaction temperature can also significantly influence the outcome of the nitration reaction.
The regioselectivity of nitration is governed by the directing effects of the substituents on the phenol ring. For a substituted phenol, the incoming nitro group will be directed to the positions activated by the existing groups. For example, in the case of a chlorophenol, the hydroxyl group will direct the nitro group to the ortho and para positions.
A common strategy to control the regioselectivity and prevent oxidation of the phenol ring during nitration is the use of a protecting group for the hydroxyl or amino function. For example, the amino group can be acetylated to form an acetamido group, which is a less powerful activating group and can help to direct the incoming nitro group. A multi-step synthesis of 2-amino-3-nitrophenol (B1277897) utilizes this approach, involving the nitration of an acetylated aminophenol precursor followed by hydrolysis to remove the acetyl group. chemicalbook.com
| Nitration Method | Reagents | Conditions | Selectivity/Observations |
| Conventional | Conc. HNO₃, Conc. H₂SO₄ | Varies | Often leads to over-nitration and by-products with phenols. |
| Ultrasound-Assisted | Dilute HNO₃ | Sonication | Improved conversion and selectivity. |
| Metal Salt-Mediated | Cu(NO₃)₂·3H₂O | Mild | Efficient and regioselective for mono-nitration of phenols. ajol.info |
| Heterogeneous | Tribromoisocyanuric acid, NaNO₂, wet SiO₂ | Room Temperature | Good to high yields of mononitrated phenols. ajol.info |
Halogenation Techniques, Specifically Chlorination
The introduction of a chlorine atom onto a phenolic ring is another key step in the synthesis of the target molecule. Electrophilic chlorination of phenols typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product. scientificupdate.com However, the regioselectivity can be influenced by the choice of chlorinating agent, catalyst, and reaction conditions.
Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas. The use of catalysts can significantly enhance the regioselectivity of the chlorination. For example, thiourea-based catalysts have been shown to direct the chlorination of phenols using NCS to favor either the ortho or para position with high selectivity. scientificupdate.com Similarly, zeolites have been used as shape-selective catalysts in the para-chlorination of phenol. researchgate.net
In the context of synthesizing 2-amino-3-chloro-5-nitrophenol, the timing of the chlorination step is critical. If chlorination is performed on a precursor such as 2-amino-5-nitrophenol (B90527), the directing effects of the amino and nitro groups will determine the position of the incoming chlorine atom. The strongly activating amino group would direct the chlorine to the ortho and para positions (relative to the amino group), while the meta-directing nitro group would also influence the outcome.
A modern approach for regioselective chlorination involves the use of NCS with a polar solvent to achieve direct chlorination of m-aminophenol at the ortho position with high yields. This highlights the possibility of controlling the position of chlorination through the selection of appropriate reagents and conditions.
| Chlorination Reagent | Catalyst/Conditions | Typical Regioselectivity for Phenols |
| N-Chlorosuccinimide (NCS) | Thiourea catalysts | Can be tuned for high ortho or para selectivity. scientificupdate.com |
| N-Chlorosuccinimide (NCS) | Polar solvents (e.g., THF, Chloroform) | Can achieve high ortho-selectivity for m-aminophenol. |
| Sulfuryl Chloride (SO₂Cl₂) | Zeolites | Favors para-chlorination. researchgate.net |
| N-Chloronicotinamide | Aqueous Acetic Acid, HClO₄ | Chlorination of p-nitrophenol yields 2-chloro-4-nitrophenol (B164951). researchgate.net |
Amine Introduction Pathways, Including Reduction of Nitro Groups to Amino Groups
The introduction of an amino group onto an aromatic ring is often achieved through the reduction of a nitro group. This is a well-established and widely used transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, and the choice of reagent can be important to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is generally performed under a hydrogen atmosphere.
Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reducing agents for nitro groups.
Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other functional groups. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide can also be used for the selective reduction of one nitro group in a dinitro compound.
In the synthesis of this compound, the final step would likely be the selective reduction of a dinitro precursor, such as 2,5-dinitro-3-chlorophenol, to the corresponding mono-amino compound. The choice of reducing agent would be critical to avoid the reduction of both nitro groups.
Multi-Step Synthesis Approaches
The synthesis of a complex molecule like this compound is almost always a multi-step process. The order of the reactions is paramount to ensure that the directing effects of the substituents guide the incoming functional groups to the correct positions.
Sequential Functionalization Strategies on Aromatic Precursors
A plausible synthetic route to this compound could start from a readily available substituted benzene (B151609) derivative. The sequence of nitration, chlorination, and amine introduction (or modification of an existing group) must be carefully planned.
Proposed Synthetic Route:
One potential strategy could involve the following sequence, starting from a suitable chlorophenol or aminophenol:
Starting Material: A potential starting material could be 2-amino-3-chlorophenol.
Protection of the Amino Group: To control the regioselectivity of the subsequent nitration and to prevent oxidation, the amino group would likely need to be protected, for example, by acetylation with acetic anhydride (B1165640) to form 2-acetamido-3-chlorophenol.
Nitration: The protected compound would then be nitrated. The acetamido group and the hydroxyl group are both ortho-, para-directors, while the chloro group is an ortho-, para-director. The directing effects would need to be carefully considered to predict the major product. The nitro group is expected to be introduced at the position para to the hydroxyl group and ortho to the acetamido group, which is the desired C5 position.
Deprotection: The final step would be the hydrolysis of the acetamido group under acidic or basic conditions to reveal the amino group, yielding this compound.
This multi-step approach allows for the controlled introduction of each functional group, leveraging the principles of electrophilic aromatic substitution and the directing effects of the substituents.
Conversion of Related Benzene or Pyridine (B92270) Derivatives for Analogous Structures
The synthesis of analogous structures, such as substituted nitropyridines, can provide insights into the feasibility of certain reaction steps. For example, the synthesis of 2-amino-5-chloro-3-nitropyridine (B1267368) involves the nitration of 2-amino-5-chloropyridine, demonstrating that nitration of an amino-chloro aromatic system is possible under acidic conditions. mdpi.com While the reactivity of a pyridine ring differs from that of a benzene ring, the principles of electrophilic substitution and the directing effects of substituents remain relevant.
Another approach could involve the conversion of a benzoxazole (B165842) derivative. A process for preparing 2-amino-5-nitrophenol derivatives involves the nucleophilic substitution on a benzoxazole precursor, followed by ring-opening to yield the desired aminophenol. google.com This highlights the use of heterocyclic intermediates in the synthesis of substituted phenols.
Utilization of Benzoxazole Derivatives and Subsequent Ring-Opening Reactions
A key synthetic route to obtaining this compound involves the use of a benzoxazole intermediate. This multi-step process typically begins with the formation of a substituted benzoxazole, which is then nitrated and subsequently hydrolyzed to open the oxazole (B20620) ring, yielding the desired aminophenol derivative. A plausible pathway starts from 2-amino-4-chlorophenol (B47367).
The initial step involves the cyclization of 2-amino-4-chlorophenol with a suitable reagent, such as acetic anhydride, to form 5-chloro-2-methylbenzoxazole. This intermediate is then subjected to nitration. The nitration of the benzoxazole ring is a critical step, and the position of the nitro group is directed by the existing substituents. For 5-chloro-2-methylbenzoxazole, nitration with a mixture of nitric and sulfuric acid is expected to introduce a nitro group at the 6-position, yielding 5-chloro-2-methyl-6-nitrobenzoxazole. patsnap.com This is analogous to the nitration of similar benzoxazole structures where the nitro group is introduced at a position activated by the heterocyclic system. sciencemadness.org
The final step is the hydrolysis of the 6-nitro-5-chloro-2-methylbenzoxazole. This is typically achieved under alkaline conditions followed by acidification. The hydrolysis cleaves the oxazole ring, unmasking the amino and hydroxyl groups on the benzene ring to afford the final product, 2-amino-4-chloro-5-nitrophenol. patsnap.com While this specific example leads to a structural isomer, the general methodology is applicable. To obtain this compound, one would start with a correspondingly substituted benzoxazole, such as 6-chlorobenzoxazole. Nitration of 6-chlorobenzoxazole would likely yield a mixture of isomers, with the potential for forming 6-chloro-4-nitrobenzoxazole. Subsequent hydrolysis of this intermediate would then produce the target molecule. The ring-opening of the benzoxazole is considered to begin with the addition of a proton to the C=N bond under acidic conditions, though alkaline hydrolysis is also effective. google.comgoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters at each step. Optimization is crucial for maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.
Controlled Nitration Conditions to Mitigate Over-Nitration and Side Reactions
The nitration of the benzoxazole intermediate is a step where side reactions, such as the formation of dinitro- or other isomeric products, can readily occur. To control the reaction, the choice of nitrating agent and reaction temperature are paramount. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The temperature of the reaction must be carefully controlled, often kept low (e.g., 0–10 °C), to prevent over-nitration and potential oxidation of the aromatic ring. oc-praktikum.de For the nitration of phenolic compounds, which are highly activated, milder conditions are often necessary to achieve mono-nitration with high regioselectivity. rsc.org The use of metal nitrates, such as copper(II) nitrate, has been explored as a milder alternative to the traditional mixed acid system for the nitration of phenols. sciencemadness.org
Influence of Temperature, Solvent Selection, and Reagent Ratios
Temperature plays a critical role throughout the synthetic sequence. During the formation of the benzoxazole ring, the temperature will depend on the specific cyclization agent used. For the subsequent nitration, as mentioned, lower temperatures are generally favored to enhance selectivity. The hydrolysis of the nitrobenzoxazole to open the ring often requires elevated temperatures to proceed at a reasonable rate. google.com
Solvent selection is also a key factor. For the nitration step, the solvent must be inert to the strong acid conditions. Solvents like dichloromethane (B109758) can be used. patsnap.com The choice of solvent can also influence the regioselectivity of the nitration. In the purification stages, the choice of solvent is critical for effective recrystallization. Nitrophenols exhibit a range of solubilities in organic solvents such as acetone, ethanol, methanol, and diethyl ether, depending on their polarity. researchgate.net
The molar ratios of the reagents must be precisely controlled. In the nitration step, using a stoichiometric amount or a slight excess of the nitrating agent is typical to ensure complete conversion of the starting material while minimizing the risk of over-nitration. During the hydrolysis step, the concentration of the base or acid used will affect the reaction rate and the completeness of the ring-opening.
Post-Synthesis Purification Strategies
After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, intermediates, and byproducts. The primary method for the purification of solid organic compounds is recrystallization. The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. A good recrystallization solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. For aminophenols, purification from aqueous media is a common practice. google.com In some cases, a mixture of solvents may be required to achieve the desired solubility characteristics.
Another technique that can be employed is column chromatography, which separates compounds based on their differential adsorption onto a stationary phase. This method is particularly useful for separating isomers or when recrystallization is not effective. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture) is critical for achieving good separation.
Complex-assisted crystallization is a more advanced technique that can be used to enhance the purity of crystallized products by selectively forming complexes with either the desired product or the impurities to facilitate their separation. rsc.org
Below is an interactive data table summarizing the influence of various parameters on the synthesis.
| Parameter | Step | Influence on Yield and Purity | Typical Conditions |
| Temperature | Nitration | Lower temperatures reduce over-nitration and side reactions, increasing purity. | 0 - 10 °C |
| Hydrolysis | Higher temperatures increase the rate of ring-opening, improving yield. | Reflux | |
| Solvent | Nitration | An inert solvent can help control the reaction rate and temperature. | Dichloromethane |
| Purification | The choice of solvent is critical for effective recrystallization and removal of impurities. | Ethanol, Water, Acetone | |
| Reagent Ratio | Nitration | A slight excess of nitrating agent ensures complete reaction but risks over-nitration. | Stoichiometric to slight excess |
| Hydrolysis | Sufficient base/acid is needed for complete ring-opening. | Varies by substrate |
Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Chloro 5 Nitrophenol
Reactivity of Nitro, Amino, and Chloro Functional Groups
The diverse functional groups on the 2-Amino-3-chloro-5-nitrophenol ring system allow for a range of chemical reactions, from reductions of the nitro group to substitutions of the chlorine atom and reactions involving the amino and phenolic hydroxyl groups.
The nitro group of this compound is susceptible to reduction, which can proceed through various pathways to yield an amino group. Both chemical and enzymatic methods have been explored for the reduction of related chloronitrophenols.
Enzymatic Reduction: In biological systems, the degradation of 2-chloro-5-nitrophenol (B15424) has been shown to be initiated by the chemoselective reduction of the nitro group. nih.govnih.gov For instance, the enzyme 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 catalyzes the reduction of the nitro group to a hydroxylamino group in the presence of NADPH. nih.govnih.gov This intermediate, 2-chloro-5-hydroxylaminophenol, can then undergo an enzymatic Bamberger rearrangement to form 2-amino-5-chlorohydroquinone. nih.govnih.gov While this example is for an isomer, it highlights a potential biological transformation pathway for the nitro group in chloronitrophenols.
Chemical Reduction: Standard chemical methods can also be employed to reduce the nitro group. A common method for the reduction of nitroarenes is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. google.comgoogle.comresearchgate.net Another widely used method is the use of metals in acidic media, such as zinc powder in the presence of hydrochloric acid. nih.gov This method has been used to synthesize 2-amino-5-chlorophenol (B1209517) from 2-chloro-5-nitrophenol. nih.gov The selective reduction of one nitro group in polynitro compounds can be achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfite, a process known as the Zinin reduction. stackexchange.comechemi.com The choice of reducing agent and reaction conditions can be critical to achieving the desired product without affecting other functional groups on the molecule.
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| 2-chloro-5-nitrophenol | 3-nitrophenol nitroreductase (enzymatic) | 2-chloro-5-hydroxylaminophenol | nih.govnih.gov |
| 2-chloro-5-nitrophenol | Zinc powder, HCl | 2-amino-5-chlorophenol | nih.gov |
| p-nitrophenol | Palladium on carbon, H₂ | p-aminophenol | google.com |
The chlorine atom on the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). The rate of this reaction is enhanced by the presence of the electron-withdrawing nitro group, particularly when it is ortho or para to the leaving group. In this molecule, the nitro group is para to the chlorine atom, which should facilitate nucleophilic attack.
A process for preparing 2-amino-5-nitrophenol (B90527) derivatives involves a key step of nucleophilic substitution on a benzoxazole (B165842) derivative formed from a related 2-aminophenol (B121084). google.com In this process, a 5-chloro-benzoxazole derivative undergoes nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. google.com This demonstrates the feasibility of displacing the chlorine atom in a similar chemical environment. Nucleophiles such as amines, alkoxides, and thiolates could potentially displace the chlorine atom in this compound to introduce a variety of functional groups.
Further electrophilic aromatic substitution on the this compound ring is influenced by the directing effects of the existing substituents. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and are ortho, para-directors. The chlorine (-Cl) atom is a deactivating group but is also an ortho, para-director. The nitro (-NO₂) group is a strong deactivating group and a meta-director.
The positions open for substitution are C4 and C6. The directing effects of the substituents are as follows:
-OH group (at C1): Directs ortho (to C2 and C6) and para (to C4).
-NH₂ group (at C2): Directs ortho (to C1 and C3) and para (to C5).
-Cl group (at C3): Directs ortho (to C2 and C4) and para (to C6).
-NO₂ group (at C5): Directs meta (to C1 and C3).
Considering the combined effects, the powerful activating and directing influence of the -OH and -NH₂ groups will likely dominate. The hydroxyl group strongly activates the C4 and C6 positions. The amino group also activates the ring, but its directing influence is somewhat blocked. The chlorine atom directs to C4 and C6. The deactivating nitro group directs away from the positions activated by the hydroxyl and amino groups. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, with the C6 position being sterically more accessible. Reactions such as halogenation, nitration, and sulfonation would be expected to yield products substituted at these positions. For instance, chlorination of anilines with reagents like N-chlorosuccinimide (NCS) is a known method for introducing chlorine atoms onto the aromatic ring. tandfonline.combeilstein-journals.orgnih.govtandfonline.com
The primary amino group in this compound is a versatile functional group that can undergo a variety of reactions.
Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net This diazonium salt can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN) or azo coupling reactions to form azo dyes. researchgate.net
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.
N-Chlorination: The amino group can also be chlorinated to form an N-chloroamine. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of anilines. tandfonline.comtandfonline.com The reaction of aniline (B41778) with NCS in acetonitrile (B52724) can lead to trichlorination of the aromatic ring, but under controlled conditions, N-chlorination could potentially occur. tandfonline.comtandfonline.com
The phenolic and amino groups make this compound susceptible to oxidation. The oxidation of o-aminophenols is a well-known route to synthesize phenoxazines. researchgate.netrsc.orgnih.govnih.gov This reaction involves the oxidative coupling of two molecules of the o-aminophenol. In the case of this compound, oxidative dimerization could potentially lead to the formation of a dichlorinated and dinitrated phenoxazine (B87303) derivative. This type of reaction can be catalyzed by various metal complexes or enzymes like laccase. nih.gov
Electrochemical oxidation is another potential pathway for the transformation of this compound. The electrooxidation of substituted phenols has been studied, and the process can lead to the formation of polymeric films on the electrode surface or to the degradation of the molecule into smaller fragments. researchgate.net
Mechanistic Investigations of Complex Transformations
The biodegradation of 2-chloro-5-nitrophenol provides an excellent example of a complex transformation where the mechanism has been investigated. nih.govnih.govfrontiersin.orgresearchgate.net The initial step is the enzymatic, NADPH-dependent reduction of the nitro group to a hydroxylamino group. nih.govnih.gov This is followed by an enzyme-catalyzed Bamberger-like rearrangement of the resulting 2-chloro-5-hydroxylaminophenol to 2-amino-5-chlorohydroquinone. nih.govnih.gov The subsequent step involves the reductive dechlorination of this intermediate to form aminohydroquinone, which can then undergo ring cleavage. nih.govnih.gov This multi-step pathway highlights the intricate enzymatic machinery that has evolved in microorganisms to degrade xenobiotic compounds.
Another complex transformation is the synthesis of phenoxazinones from o-aminophenols through oxidative coupling. rsc.orgnih.gov The mechanism is believed to involve the initial oxidation of the aminophenol to a radical species. rsc.org Two of these radicals can then couple, and subsequent cyclization and further oxidation lead to the formation of the tricyclic phenoxazine ring system. rsc.org
| Compound Name |
|---|
| This compound |
| 2-chloro-5-nitrophenol |
| 2-chloro-5-hydroxylaminophenol |
| 2-amino-5-chlorohydroquinone |
| 2-amino-5-chlorophenol |
| aminohydroquinone |
| p-nitrophenol |
| p-aminophenol |
| aniline |
| N-chlorosuccinimide |
Derivatization Strategies for Advanced Chemical Synthesis
The functional groups present in aminonitrophenols serve as versatile handles for the synthesis of more complex molecules, such as azo compounds and Schiff bases.
Azo Compounds: Aromatic azo compounds, characterized by the -N=N- linkage, are widely used as dyes. ijisrt.com The standard method for their synthesis is the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound like a phenol (B47542) or an arylamine. ijisrt.comnih.gov Related aminophenols can be converted into diazonium salts, or alternatively, related nitrophenols can act as the coupling component. For example, new azo dyes have been synthesized by coupling 2-nitrophenol (B165410) with the diazonium salts of various aromatic amines. researchgate.net The phenol is typically dissolved in an alkaline solution, cooled, and then mixed with a cold solution of the diazonium salt to produce the brightly colored azo compound. libretexts.org
Schiff Bases: Schiff bases (or imines) are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). The amino group of compounds related to this compound can react with various aldehydes and ketones to form the corresponding Schiff bases. ijtsrd.com This reaction typically involves refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with a few drops of acid or base as a catalyst. ijtsrd.com The formation of the C=N double bond is a versatile method for creating new compounds with potential applications in various fields, including medicinal chemistry. ijtsrd.com
The structure of this compound, containing an ortho-aminophenol moiety, is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.
Benzoxazinone Derivatives: Benzoxazinones are an important class of heterocyclic compounds. Various synthetic strategies exist for their formation. For example, 2-substituted 4H-3,1-benzoxazin-4-ones can be synthesized from N-substituted anthranilic acid derivatives via cyclodehydration. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylation of 2-iodoanilines with aryl iodides. organic-chemistry.org Furthermore, aminophenoxazinones can be formed from the decomposition of benzoxazinones into their corresponding 2-aminophenol derivatives, followed by dimerization. nih.gov This dimerization can be applied to various substituted aminophenols, including halo or nitro derivatives, to create a range of phenoxazine structures. nih.gov
Other Heterocyclic Derivatives: The reactive nature of the aminonitrophenol core allows for its use as a building block in the synthesis of diverse heterocyclic systems. For example, research has shown that a derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, can be used to synthesize a variety of fused heterocycles, including pyrimidinone and oxazinone derivatives. researchgate.net The amino group on this complex scaffold can be further modified to create urea (B33335) derivatives or undergo cyclization reactions to form new ring systems. researchgate.net The synthesis of benzoxazoles from 2-aminophenols and aldehydes is another common and efficient method for creating heterocyclic structures. organic-chemistry.org
Table 2: Derivatization Strategies for Aminophenol-Related Structures
| Derivative Class | General Reaction Type | Key Reactants |
|---|---|---|
| Azo Compounds | Azo Coupling | Diazonium Salt + Phenol/Aniline |
| Schiff Bases | Condensation | Primary Amine + Aldehyde/Ketone |
| Benzoxazinones | Cyclodehydration / Carbonylation | N-substituted Anthranilic Acids / 2-Iodoanilines |
| Phenoxazinones | Oxidative Dimerization | 2-Aminophenol derivatives |
| Fused Pyrazoles | Multi-component Reaction & Cyclization | Enaminonitrile derivative + various reagents |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Analysis
Chromatography is a cornerstone for the separation and analysis of 2-Amino-3-chloro-5-nitrophenol from complex matrices. Different chromatographic methods offer distinct advantages, from quantitative purity analysis to the identification of metabolic byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purity verification of aromatic compounds like this compound. nih.govnih.gov The method's high resolution and sensitivity make it ideal for determining the percentage purity of a sample and for quantifying its concentration in various matrices. nih.gov
In a typical reverse-phase (RP) HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. sielc.com For the analysis of nitrophenols, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com Detection is commonly performed using a UV-Vis detector, as the nitro and phenol (B47542) groups provide strong chromophores. For instance, similar compounds like 2-chloro-5-nitrophenol (B15424) are quantified at a wavelength of 280 nm. frontiersin.org The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. frontiersin.org Validated HPLC methods for related compounds have demonstrated excellent linearity, accuracy, and precision, making this a reliable technique for quality control and research. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Nitrophenol Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of the analyte from the column |
| Detector | UV-Vis at 280 nm | Detection and quantification of the compound frontiersin.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |
| Injection Volume | 10 µL | Amount of sample introduced for analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation of Metabolites and Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds. nih.gov It is particularly valuable for the structural elucidation of metabolites and intermediates that may form during the synthesis or degradation of this compound. frontiersin.orgscienceopen.com The technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. azolifesciences.com
For GC-MS analysis, non-volatile compounds like aminophenols often require a derivatization step, such as trimethylsilylation, to increase their volatility. nih.gov Once injected, the sample is vaporized and separated in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. azolifesciences.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. nih.gov This method has been successfully used to identify intermediates in the degradation pathways of related compounds, such as 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol, which are metabolites of 2-chloro-5-nitrophenol. frontiersin.org
Table 2: Typical GC-MS Parameters for Metabolite Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Separation of volatile compounds |
| Carrier Gas | Helium | Transports the sample through the column |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation of molecules for mass analysis |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on mass-to-charge ratio |
| Transfer Line Temp | ~290 °C | Prevents condensation of analytes |
Ion Chromatography for Specific Ion Detection in Degradation Studies
During the microbial or chemical degradation of this compound, the organic structure is broken down, leading to the release of inorganic ions. Ion chromatography is a specialized form of liquid chromatography designed to separate and quantify ions. This technique is highly effective for monitoring the progress of degradation by measuring the concentration of released ions such as chloride (Cl⁻) and nitrate (B79036) (NO₃⁻) in the reaction medium. The appearance and increasing concentration of these ions over time provide direct evidence of the breakdown of the parent molecule and can be used to study the kinetics and completeness of the degradation process.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. It is an essential tool for tracking the progress of the synthesis or modification of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the components of the mixture separate based on their polarity. Under a UV lamp, the starting material, intermediates, and the final product will appear as distinct spots with different retention factor (Rf) values. This allows a chemist to quickly assess whether the starting material has been consumed and if the desired product is being formed. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting FTIR spectrum is a plot of absorbance versus wavenumber, which reveals the characteristic vibrational modes of the molecule's functional groups.
For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the phenol group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various vibrations associated with the aromatic ring. nih.gov For example, in the related compound 2-amino-3-chloro-5-nitrobenzamide, N-H stretches are observed around 3325-3429 cm⁻¹, while NO₂ stretches appear at 1501 cm⁻¹ and 1317 cm⁻¹. nih.gov This information is crucial for confirming the chemical structure and identity of the synthesized compound.
Table 3: Expected Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol (O-H) | Stretching | 3200 - 3600 (broad) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| C-O | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established. This is particularly critical for differentiating between various positional isomers, which may exhibit similar physical properties but different chemical and biological activities.
Interactive Table: Representative ¹³C NMR Chemical Shifts for Related Nitrophenol Derivatives
| Compound | Solvent | Chemical Shifts (ppm) |
| 2-Amino-6-chloro-4-nitrophenol | Dimethyl sulfoxide-d6 | Data not fully available, requires account to view full spectrum |
| 2-Amino-3-nitrophenol (B1277897) | Not specified | Spectral data available, specific shifts not detailed chemicalbook.com |
| 2-Amino-4-chloro-5-nitrophenol | Not specified | Spectral data available, specific shifts not detailed |
Note: The data presented is for isomeric and related compounds and is intended to be illustrative of the types of spectral features that would be expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light by the compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, which is a plot of absorbance versus wavelength, provides information about the chromophores present in the molecule and can be used for quantitative analysis.
The nitro (-NO₂) and amino (-NH₂) groups, along with the phenolic ring, constitute the primary chromophores in this compound, giving rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution. While a specific UV-Vis spectrum for this compound was not found, data for related compounds like 3-aminophenol (B1664112) is available, showing absorption in the UV range. nist.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum that serves as a molecular fingerprint.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), offers valuable clues about the compound's structure by identifying the smaller, charged fragments that are lost from the parent ion. For a related compound, 2-amino-4-chloro-5-nitrophenol, predicted collision cross-section values for various adducts have been calculated, which can be useful in its identification. chemicalbook.com
Structural Characterization and Material Probes
Beyond spectroscopic methods, techniques that probe the solid-state structure and elemental composition are essential for a comprehensive understanding of this compound.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is fundamental to understanding the compound's physical properties and its interactions in a biological or material context.
While the crystal structure of this compound is not available, a study on the closely related compound, 2-Amino-3-chloro-5-nitrobenzamide, reveals a triclinic crystal system. nih.gov In this related structure, the amide group is significantly twisted out of the plane of the benzene (B151609) ring, while the nitro group is nearly co-planar. nih.gov The molecules are linked by N—H⋯O hydrogen bonds, forming layers in the crystal lattice. nih.gov This suggests that this compound is also likely to exhibit a layered crystalline structure stabilized by hydrogen bonding.
Interactive Table: Crystal Data for the Related Compound 2-Amino-3-chloro-5-nitrobenzamide
| Parameter | Value |
| Crystal System | Triclinic nih.gov |
| Space Group | P-1 nih.gov |
| a (Å) | 4.891 nih.gov |
| b (Å) | 6.363 nih.gov |
| c (Å) | 14.61 nih.gov |
| α (°) | 83.54 nih.gov |
| β (°) | 82.37 nih.gov |
| γ (°) | 73.64 nih.gov |
| Volume (ų) | 431.1 nih.gov |
Note: This data is for a related derivative and provides an indication of the potential crystal structure characteristics of this compound.
Elemental Analysis for Stoichiometric Ratios and Purity Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, chlorine) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₅ClN₂O₃) to verify the compound's elemental composition and assess its purity. A close agreement between the experimental and theoretical values is a strong indicator of a pure sample. A patent for the synthesis of 2-amino-5-nitrophenol (B90527) derivatives mentions that the structure of synthesized compounds was identified through mass spectroscopy and elementary analysis. google.com
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 38.22% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.67% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.86% |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.45% |
| Total | 188.57 | 100.00% |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions. This information is crucial for understanding the compound's stability under various thermal conditions. No specific thermal analysis data for this compound was found in the provided search results.
Investigations of Dielectric Properties
Dielectric studies are instrumental in characterizing the electrical properties of materials, revealing how they respond to an external electric field. These investigations measure key parameters such as dielectric constant and dielectric loss over a range of frequencies and temperatures. Such data is crucial for evaluating a material's ability to store electrical energy and its suitability for applications in electronic components like capacitors.
For this compound, research into its dielectric properties provides insights into the molecular structure and dynamics. The presence of polar functional groups, including the amino (-NH2), chloro (-Cl), nitro (-NO2), and hydroxyl (-OH) groups, is expected to significantly influence its dielectric behavior. Studies have shown that for similar organic compounds, the dielectric constant and loss are dependent on the frequency of the applied field. At lower frequencies, both parameters are typically higher due to the contribution of different types of polarization (space charge, orientational, and ionic). As the frequency increases, the contribution from slower polarization mechanisms diminishes, leading to a decrease in the dielectric constant.
Detailed research findings often involve plotting the dielectric constant (ε') and dielectric loss (ε'') against frequency. For instance, a hypothetical study on a single crystal of this compound might yield data similar to that presented in the interactive table below, illustrating the frequency dependence of these properties at a constant temperature.
Interactive Data Table: Frequency Dependence of Dielectric Properties for this compound at Room Temperature (Hypothetical Data)
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |
| 100 | 4.2 | 0.05 |
| 1,000 | 4.1 | 0.04 |
| 10,000 | 3.9 | 0.03 |
| 100,000 | 3.7 | 0.02 |
| 1,000,000 | 3.5 | 0.01 |
The analysis of such data allows for the determination of the static dielectric constant and relaxation times, providing a deeper understanding of the molecular interactions and charge transport mechanisms within the crystalline structure.
Theoretical and Computational Studies of 2 Amino 3 Chloro 5 Nitrophenol
Prediction of Material Properties
Theoretical Assessment of Linear Optical Properties
A comprehensive theoretical study detailing the linear optical properties of 2-Amino-3-chloro-5-nitrophenol, based on computational methods such as Density Functional Theory (DFT), is not available in the reviewed scientific literature. Such a study would typically involve the calculation of key parameters that describe the molecule's response to an external electric field.
These parameters are derived from the molecule's optimized geometry and electronic structure. The key calculated linear optical properties would include:
Dipole Moment (μ): This indicates the measure of polarity of the molecule, arising from the asymmetrical distribution of electron density.
Polarizability (α): This tensor quantity describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The average polarizability is a key measure of the linear response.
Anisotropy of Polarizability (Δα): This value provides insight into the directional dependence of the polarizability.
HOMO-LUMO Energy Gap (E_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A smaller energy gap generally correlates with higher polarizability and is a key indicator of potential NLO activity.
Table 1: Hypothetical Data Table of Calculated Linear Optical Properties of this compound
| Parameter | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Average Polarizability (⟨α⟩) | Data not available | esu |
| Anisotropy of Polarizability (Δα) | Data not available | esu |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
This table is for illustrative purposes only. No published data for these parameters for this compound could be located.
The analysis of these properties would provide fundamental insights into the molecule's electronic behavior and its potential for applications in optical materials.
Prediction of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties is critical for identifying materials for advanced applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizabilities.
A detailed computational analysis of the NLO properties of this compound has not been reported in the accessible literature. Computational methods, particularly DFT, are the standard for predicting these properties. The primary NLO parameter of interest is the first hyperpolarizability (β).
The magnitude of the first hyperpolarizability is influenced by:
The presence and strength of electron donor and acceptor groups.
The extent of π-conjugation within the molecule.
The intramolecular charge transfer (ICT) characteristics from the donor to the acceptor groups.
For this compound, the amino (-NH2) and hydroxyl (-OH) groups act as electron donors, while the nitro (-NO2) group is a strong electron acceptor. The chloro (-Cl) group has a dual role, acting as an inductive electron-withdrawer and a weak π-donor. This combination of functional groups suggests a potential for significant NLO response due to the anticipated ICT character.
Table 2: Hypothetical Data Table of Calculated First Hyperpolarizability Components of this compound
| Hyperpolarizability Component | Calculated Value (esu) |
|---|---|
| β_x | Data not available |
| β_y | Data not available |
| β_z | Data not available |
| Total First Hyperpolarizability (β_tot) | Data not available |
This table is for illustrative purposes only. No published data for the first hyperpolarizability of this compound could be found.
A comparative analysis with a standard NLO material, such as urea (B33335), is typically performed to gauge the potential of a new compound. Without specific computational data, a quantitative assessment of the NLO properties of this compound remains speculative. Further theoretical studies are required to elucidate its linear and nonlinear optical characteristics and to evaluate its potential for use in NLO applications.
Applications and Advanced Functional Materials Development
Role as Chemical Intermediates in Industrial and Research Synthesis
As a chemical intermediate, 2-Amino-3-chloro-5-nitrophenol is a foundational molecule used in multi-step synthesis processes. Its value lies in its capacity to undergo various chemical transformations to produce a wide range of downstream products.
Substituted aminophenols are a significant class of intermediates in the dye and pigment industry. The presence of both an amino group, which can be diazotized, and a phenol (B47542) group, which acts as a coupling component, makes them ideal for creating azo dyes. While direct documentation for this compound is specific, related isomers such as 2-Amino-6-chloro-4-nitrophenol are known to be valuable intermediates in the production of azo dyes used in textiles and inks, prized for their vibrant colors and excellent lightfastness. The nitro and chloro groups on the aromatic ring of these compounds serve to modify the final color and improve the stability of the dye. For instance, 2-amino-4-chloro-5-nitro phenol is explicitly listed as an intermediate for dyestuffs.
The structural motif of chlorinated and nitrated aminophenols is incorporated into various biologically active molecules. These intermediates are used in the synthesis of more complex structures for pharmaceuticals and agrochemicals. The functional groups allow for further chemical modifications, enabling the construction of molecules with specific therapeutic or pesticidal properties. For example, the related compound 2-Amino-6-chloro-4-nitrophenol serves as an intermediate in the synthesis of certain pharmaceutical compounds. Similarly, related structures are building blocks in the development of herbicides and pesticides.
In the realm of photographic chemistry, 2-amino-5-nitrophenol (B90527) derivatives are important as synthetic intermediates for cyan-image-forming couplers. During the color development process, the oxidized form of an aromatic primary amine color developing agent reacts with a dye-forming coupler to produce a dye. Phenol-based couplers are specifically used to form cyan dyes. The 2-amino-5-nitrophenol structure can be elaborated into more complex molecules, such as 2,5-diacylaminophenols, which are known to yield cyan dyes with good color restoration and fastness to heat and humidity. These couplers are critical components in chromogenic films and papers for producing stable and accurate color images.
Table 1: Summary of Roles of Substituted Aminonitrophenols in Synthesis
| Role | Application Area | Function of Compound | Resulting Products |
|---|---|---|---|
| Dye Precursor | Dyes & Pigments | Serves as a diazotizable amine and coupling component. | Azo Dyes |
| Pharmaceutical Intermediate | Pharmaceuticals | Acts as a building block for complex molecules. | Active Pharmaceutical Ingredients |
| Agrochemical Intermediate | Agrochemicals | Provides a core structure for modification. | Herbicides, Pesticides |
The nitrophenyl group is a well-known chromophore that can act as a signaling unit in colorimetric sensors. A change in the chemical environment around the molecule can alter its electronic properties, leading to a visible color change. A sensor based on a derivative of the related compound 2-amino-4-nitrophenol, specifically methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, demonstrated the ability to detect specific anions. This sensor showed a distinct color change from colorless to light yellow in the presence of certain anions, a change detectable by the naked eye and measurable by UV-Vis absorption spectroscopy. This principle highlights the potential for molecules containing the aminonitrophenol scaffold to be developed into specialized chemical sensors.
Development of Functional Materials
Beyond its role as a traditional chemical intermediate, there is interest in incorporating molecules like this compound into larger material structures to impart specific properties.
The incorporation of small organic molecules with specific functionalities into polymer chains is a key strategy in creating advanced materials. The amino and hydroxyl groups on this compound provide reactive sites that could potentially allow it to be incorporated as a functional monomer during polymerization. However, the use of this compound specifically for this purpose is not widely documented in the available scientific literature. In principle, such integration could be used to modify the optical, thermal, or chemical properties of the resulting polymer.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-4-chloro-5-nitrophenol |
| 2-Amino-5-nitrophenol |
| 2-Amino-6-chloro-4-nitrophenol |
Advanced Applications in Optoelectronics Based on Nonlinear Optical Properties
The development of materials with significant nonlinear optical (NLO) properties is crucial for advancements in optoelectronics, including applications in frequency conversion, optical switching, and data storage. Organic molecules, in particular, have attracted attention for their potentially large NLO responses, which arise from the interaction of intense laser light with the material, leading to phenomena like second harmonic generation (SHG). The NLO properties of a molecule are intrinsically linked to its structure, specifically the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups. This arrangement facilitates intramolecular charge transfer, which is a key requirement for second and third-order nonlinearity. researchgate.net
While direct experimental data on the NLO properties of this compound are not extensively documented, its molecular architecture—containing an amino (-NH2) donor group and a nitro (-NO2) acceptor group on a conjugated phenol ring—is characteristic of a push-pull system known to exhibit NLO activity. researchgate.net Research on structurally similar compounds provides insight into the potential of this molecule. For instance, studies on 2-amino-5-chlorobenzophenone (B30270) and 2-amino-5-chloro pyridinium-L-tartrate have demonstrated their potential for NLO applications. researchgate.netscihorizon.com The computed first-order hyperpolarizability (β) value for 2-amino-5-chlorobenzophenone suggests its capability for producing second harmonic generation. scihorizon.com Organic crystals based on pyridine (B92270) derivatives have also been shown to possess superior NLO properties, including wide optical transparency and high NLO coefficients. researchgate.net
These findings suggest that this compound is a promising candidate for NLO material studies. Theoretical calculations, such as Density Functional Theory (DFT), could further elucidate its hyperpolarizability and predict its efficacy as an NLO material.
Table 1: NLO Properties of Structurally Related Compounds
| Compound Name | Key Structural Features | Observed/Predicted NLO Property | Reference |
|---|---|---|---|
| 2-Amino-5-chlorobenzophenone | Amino group, phenyl ring | Potential for Second Harmonic Generation (SHG) | scihorizon.com |
| 2-Amino-5-chloro pyridinium-L-tartrate | Amino group, pyridine ring, donor-acceptor system | Significant second and third-order nonlinearity | researchgate.net |
Novel Chemical Reactants and Reagents
Role as Reducing Agents in Organic Transformations
The o-aminophenol scaffold present in this compound suggests its potential to act as a reducing agent in various organic transformations. Aminophenols are known to be effective reducing agents; the presence of the electron-donating amino and hydroxyl groups makes the aromatic ring electron-rich and thus susceptible to oxidation. This property allows them to reduce other chemical species while they themselves are oxidized, often to the corresponding quinone-imine.
Catalytic Properties in the Reduction of Nitroarenes to Aminoarenes
The conversion of nitroarenes to aminoarenes is a critical process in industrial chemistry, primarily for the synthesis of dyes, pharmaceuticals, and polymers. This reduction is almost always carried out using a catalyst. Common catalysts include metal nanoparticles, such as gold (Au), silver (Ag), and copper (Cu), often supported on materials like polydopamine-magnetite. mdpi.com The catalytic activity depends on factors like metal particle size and the position of the nitro group on the substrate. mdpi.com
There is currently no scientific evidence to suggest that this compound itself possesses catalytic properties for the reduction of nitroarenes. Instead, compounds of this class typically serve as substrates in such reactions. For example, the enzymatic reduction of the related compound 2-chloro-5-nitrophenol (B15424) is catalyzed by nitroreductase enzymes. nih.gov Therefore, the role of this compound in this context is that of a reactant being transformed, rather than a catalyst facilitating the transformation.
Biochemical Reagent Applications in Life Science Research
Substituted phenols and anilines are widely used as reagents and intermediates in life sciences. The structural relative, 2-chloro-5-nitrophenol, has been identified as a useful halogenated phenol in the field of proteomics research. scbt.com Another related compound, 2-Amino-5-nitrophenol, is used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products to achieve red and gold-blond shades. who.int
Furthermore, derivatives like 2-amino-3-chloro-5-nitro-1,4-naphthoquinones have been developed for use as a sensitive and general colorimetric test for detecting primary and secondary amines bound to a solid-phase resin, a common technique in combinatorial chemistry and peptide synthesis. researchgate.net This application leverages the reaction between the naphthoquinone and an amine to produce an intensely colored product. Given these precedents, this compound could potentially be explored for similar applications, such as in the development of new dyes, biological stains, or as a chromogenic reagent for analytical assays in life science research.
Analytical Matrix Applications, such as in MALDI
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of large biomolecules. The choice of the matrix is critical for a successful analysis. A good MALDI matrix must strongly absorb laser radiation at a specific wavelength (typically in the UV range), co-crystallize with the analyte, and promote analyte ionization. nih.gov
Aromatic compounds containing chromophores are essential for this role. nih.gov Nitrophenol derivatives are known to be potential MALDI matrices. For instance, the mass spectrum of 2-chloro-4-nitrophenol (B164951) has been studied in this context. researchgate.net The structure of this compound, which contains a nitro-substituted aromatic ring, makes it a strong candidate for a MALDI matrix. The nitrophenol system provides the necessary UV absorption, while the acidic phenolic proton and the basic amino group could facilitate the ionization of a wide range of analytes. While specific studies on this compound as a MALDI matrix are not widely reported, its structural features align well with the fundamental requirements for a successful matrix material. nih.govnih.gov
Table 2: Key Properties of Effective MALDI Matrices
| Property | Requirement for MALDI Matrix | Relevance of this compound | Reference |
|---|---|---|---|
| UV Absorption | Strong absorption at the laser's emission wavelength (e.g., 337 or 355 nm). | The nitroaromatic system is a strong chromophore in the UV range. | nih.gov |
| Analyte Ionization | Ability to donate or accept a proton to ionize the analyte. | Contains both an acidic phenolic -OH group and a basic -NH2 group. | nih.gov |
| Co-crystallization | Ability to form a homogeneous solid solution with the analyte. | Polarity and hydrogen bonding capabilities suggest it can co-crystallize with various analytes. | nih.gov |
| Low Background | Should produce minimal interfering ions in the mass spectrum. | This would need to be determined experimentally. | nih.gov |
Corrosion Inhibition Properties
The use of organic compounds as corrosion inhibitors for metals, particularly mild steel in acidic environments, is a well-established practice. mdpi.com Effective organic inhibitors typically contain heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S), as well as aromatic rings. mdpi.comderpharmachemica.com These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that slows down both anodic and cathodic corrosion reactions.
The molecular structure of this compound contains multiple features characteristic of a corrosion inhibitor: an aromatic ring, a hydroxyl group, an amino group, and a chlorine atom. These functional groups have lone pairs of electrons that can coordinate with vacant d-orbitals of iron on the steel surface. The aromatic ring can also interact with the surface via its π-electrons. Studies on isomers of aminophenol have demonstrated their ability to inhibit the corrosion of mild steel. derpharmachemica.com Similarly, other molecules containing both amino and nitro groups have been shown to be effective corrosion inhibitors. researchgate.net The combined presence of these functional groups in this compound makes it a strong theoretical candidate for applications in corrosion protection. Its effectiveness would likely depend on its concentration, the nature of the corrosive medium, and temperature.
Environmental Fate and Bioremediation Research
Environmental Occurrence and Classification as Chlorinated Nitroaromatic Pollutants
2-Chloro-5-nitrophenol (B15424) is categorized as a chlorinated nitroaromatic compound (CNA), a class of synthetic chemicals widely used as intermediates in the manufacturing of dyes, pesticides, herbicides, and pharmaceuticals. iastate.edufrontiersin.org Due to their extensive application and chemical stability, these compounds are frequently detected in industrial effluents and groundwater. iastate.edufrontiersin.org The presence of both a chlorine atom and a nitro group on the aromatic ring makes 2C5NP particularly resistant to degradation. iastate.edu Its non-volatility and long half-life contribute to its persistence in the environment, classifying it as a long-lived pollutant. cswab.org
The structure of 2C5NP, with the nitro group at the meta-position relative to the hydroxyl group, renders it more resistant to microbial attack compared to isomers with para-substituted nitro groups. iastate.edu This inherent recalcitrance, coupled with its toxicity, immunotoxicity, and potential carcinogenicity, has led to many CNAs being listed as priority pollutants by environmental protection agencies. iastate.edu
Microbial Degradation Pathways and Mechanisms
Despite its resistance to degradation, several microorganisms have evolved metabolic pathways to utilize 2-chloro-5-nitrophenol as a source of carbon, nitrogen, and energy. Research in this area has unveiled the specific bacterial strains, enzymatic processes, and metabolic intermediates involved in its breakdown.
Scientific studies have successfully isolated and identified specific bacterial strains with the ability to degrade 2-chloro-5-nitrophenol. Among the most well-documented are species from the genera Cupriavidus and Ralstonia.
Cupriavidus sp. strain CNP-8 , isolated from pesticide-contaminated soil, has demonstrated the ability to utilize 2C5NP as a sole source of carbon and nitrogen. cswab.orgmdpi.com This strain has been highlighted as a potential and efficient candidate for the biotreatment of industrial effluents containing 2C5NP. cswab.org
Ralstonia eutropha JMP134 is another bacterial strain capable of degrading 2C5NP, utilizing it as a sole source of nitrogen, carbon, and energy. nih.gov
These findings are significant as bacteria capable of degrading 2C5NP are considered rare. mdpi.com
The microbial degradation of 2-chloro-5-nitrophenol is a multi-step process mediated by a series of specific enzymes. The key enzymatic transformations include:
Nitroreduction: The initial step in the degradation pathway is the reduction of the nitro group. An NADPH-dependent nitroreductase (such as MnpA in Cupriavidus sp. CNP-8) catalyzes the partial reduction of 2C5NP. iastate.educswab.orgmdpi.com This enzyme chemoselectively reduces the aromatic nitro group to a hydroxylamino group. nih.gov
Rearrangement: The resulting hydroxylamino intermediate undergoes an enzymatic Bamberger rearrangement. A hydroxylaminophenol mutase (like MnpB in Cupriavidus sp. CNP-8) is responsible for this transformation. iastate.edunih.gov
Ring Cleavage: Following the rearrangement and subsequent dehalogenation, an aminohydroquinone dioxygenase (such as MnpC in Cupriavidus sp. CNP-8) is likely responsible for the ring-cleavage reaction, a critical step in the complete breakdown of the aromatic structure. iastate.educswab.orgmdpi.com
Table 1: Key Enzymes in 2-Chloro-5-nitrophenol Degradation
| Enzyme | Function | Microorganism Example |
|---|---|---|
| Nitroreductase (e.g., MnpA) | Partial reduction of the nitro group on 2C5NP. | Cupriavidus sp. strain CNP-8, Ralstonia eutropha JMP134 |
| Hydroxylaminophenol Mutase (e.g., MnpB) | Catalyzes the Bamberger rearrangement of the hydroxylamino intermediate. | Cupriavidus sp. strain CNP-8, Ralstonia eutropha JMP134 |
| Aminohydroquinone Dioxygenase (e.g., MnpC) | Performs the ring-cleavage of the aromatic intermediate. | Cupriavidus sp. strain CNP-8 |
The step-by-step enzymatic degradation of 2-chloro-5-nitrophenol results in the formation of several metabolic intermediates. The identification of these compounds has been crucial in elucidating the degradation pathway. The primary intermediates identified are:
2-Chloro-5-nitrosophenol: This intermediate is formed during the initial partial reduction of 2C5NP and was identified for the first time during the catabolism of 2C5NP by Cupriavidus sp. strain CNP-8. iastate.educswab.org
2-Chloro-5-hydroxylaminophenol: The subsequent reduction product, formed by the action of nitroreductase. iastate.educswab.orgnih.gov
2-Amino-5-chlorohydroquinone: This intermediate is the result of the enzymatic rearrangement of 2-chloro-5-hydroxylaminophenol by hydroxylaminophenol mutase. iastate.edunih.gov
Aminohydroquinone: Formed after the reductive removal of the chlorine atom from 2-amino-5-chlorohydroquinone. nih.gov
Kinetic studies of 2-chloro-5-nitrophenol biodegradation have provided valuable insights into the efficiency and limitations of the microbial processes. Research on Cupriavidus sp. strain CNP-8 has shown that the degradation of 2C5NP is concentration-dependent. cswab.orgmdpi.com
A maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹ was observed at a substrate concentration of 0.4 mM. cswab.org However, at higher concentrations (exceeding 0.7 mM), negligible degradation was observed, indicating a toxic inhibitory effect of 2C5NP on the growth of the bacterial strain. cswab.org The biodegradation lag phase was also found to be prolonged with an increase in the initial concentration of 2C5NP. cswab.org
Table 2: Biodegradation Kinetics of 2-Chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8
| Parameter | Value |
|---|---|
| Maximum Specific Degradation Rate (μm) | 21.2 ± 2.3 μM h⁻¹ (at 0.4 mM) |
| Inhibitory Concentration | > 0.7 mM |
| Dependency | Concentration-dependent |
Bioremediation Strategies for Contaminated Environments
The understanding of the microbial degradation of 2-chloro-5-nitrophenol provides a strong foundation for developing effective bioremediation strategies for contaminated soil and water. Bioremediation is considered a more cost-effective and thorough approach compared to physicochemical methods. frontiersin.orgnih.gov Potential strategies include:
Bioaugmentation: This strategy involves the introduction of specific microbial strains with desired degradation capabilities into a contaminated environment. The well-characterized 2C5NP-degrading bacteria, such as Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134, are prime candidates for bioaugmentation in industrial wastewater treatment systems or contaminated soils.
Biostimulation: This approach focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant. For 2C5NP, this could involve the addition of nutrients and a supplementary carbon source. Studies have shown that the addition of succinate (B1194679) can enhance the degradation of 2C5NP by Cupriavidus sp. strain CNP-8. frontiersin.org
Bioreactors: For treating industrial effluents containing 2C5NP, bioreactors offer a controlled environment to optimize the conditions for microbial degradation. The isolated bacterial strains can be used in various bioreactor configurations, such as membrane biofilm reactors or fluidized bed bioreactors, to efficiently treat contaminated wastewater before its discharge into the environment.
Mycoremediation: Recent research has also explored the potential of fungi for the bioremediation of halogenated nitroaromatic compounds. Fungi like Caldariomyces fumago have shown the ability to degrade related compounds and represent a promising avenue for future research into the mycoremediation of 2C5NP. mdpi.com
These bioremediation approaches, grounded in the detailed understanding of the microbial and enzymatic processes, offer sustainable and environmentally friendly solutions to the challenge of 2-chloro-5-nitrophenol contamination.
Investigation of Conditions for Enhanced Microbial Degradation
The microbial degradation of chloronitrophenols is a key area of research for the bioremediation of contaminated environments. While specific studies on 2-amino-3-chloro-5-nitrophenol are limited, research on analogous compounds such as 2-chloro-5-nitrophenol (2C5NP) provides valuable insights into the conditions that favor microbial breakdown. The degradation of these compounds is often initiated by the reduction of the nitro group, a critical step that is enhanced under specific environmental conditions.
One of the primary factors influencing microbial degradation is the presence of suitable microbial consortia with the necessary enzymatic machinery. For instance, a bacterial consortium capable of degrading 4-chlorophenol (B41353) (4-CP) has been shown to utilize it as a sole carbon source over a wide range of pH and temperatures, and even in the presence of heavy metals. researchgate.net The efficiency of this degradation was enhanced by the addition of glycerol (B35011) and yeast extract, indicating that the presence of co-substrates can significantly boost the metabolic activity of the degrading microorganisms. researchgate.net
In the case of 2C5NP, the bacterium Cupriavidus sp. strain CNP-8 has been identified as a potent degrader. nih.govnih.gov This strain utilizes a partial reductive pathway to break down the compound. nih.govnih.gov The degradation kinetics are concentration-dependent, with a maximum specific degradation rate observed under optimal conditions. nih.govnih.gov The initial step in the degradation of 2C5NP by some bacteria involves the reduction of the nitro group to form 2-chloro-5-hydroxylaminophenol. researchgate.net This is followed by a series of enzymatic reactions that lead to the cleavage of the aromatic ring. researchgate.net
The table below summarizes key enzymes and intermediates involved in the degradation of related chloronitrophenols, which can serve as a model for understanding the potential degradation pathway of this compound.
| Compound | Initial Transformation Product | Key Enzyme | Microorganism Example |
| 2-chloro-5-nitrophenol (2C5NP) | 2-chloro-5-nitrosophenol | NADPH-dependent nitroreductase (MnpA) | Cupriavidus sp. strain CNP-8 |
| 2-chloro-5-nitrophenol (2C5NP) | 2-chloro-5-hydroxylaminophenol | 3NP-reductase | Not specified |
| 2-chloro-3-nitrophenol (2C3NP) | 3-nitrophenol (B1666305) (3NP) | Reductive dehalogenase | Not specified |
Potential for In Situ Remediation of Chloronitrophenol Contamination
In situ remediation offers a promising and cost-effective approach for cleaning up sites contaminated with chloronitrophenols. This method involves treating the contaminated soil and groundwater in place, without the need for excavation. While specific field applications for this compound are not documented, the principles of in situ remediation for other chlorinated organic compounds can be extrapolated.
One of the most established in situ remediation technologies is the use of permeable reactive barriers (PRBs). epa.gov These are subsurface walls constructed with reactive materials that intercept and treat contaminated groundwater as it flows through. For chlorinated compounds, zero-valent iron (ZVI) is a commonly used reactive material. clu-in.org ZVI can effectively dechlorinate a range of chlorinated hydrocarbons through reductive processes. clu-in.org
Another in situ approach is enhanced bioremediation. This involves stimulating the growth and activity of indigenous or introduced microorganisms that can degrade the contaminants. This can be achieved by injecting nutrients, electron acceptors (like oxygen), or electron donors (like glycerol or yeast extract) into the subsurface to create favorable conditions for microbial activity. researchgate.net The success of enhanced bioremediation relies on a thorough understanding of the hydrogeology of the site and the metabolic capabilities of the microbial populations present.
The table below outlines potential in situ remediation strategies that could be adapted for chloronitrophenol contamination.
| Remediation Technology | Mechanism | Key Advantages | Considerations |
| Permeable Reactive Barriers (PRBs) | Contaminated groundwater flows through a barrier containing reactive materials (e.g., ZVI) that degrade or immobilize the contaminants. epa.gov | Passive, long-term treatment with low operational costs. epa.gov | Requires careful site characterization and can be challenging to install at great depths. |
| Enhanced Bioremediation | Stimulation of microbial degradation of contaminants by adding nutrients, electron acceptors/donors. | Can lead to complete mineralization of organic contaminants. researchgate.net | Effectiveness is site-specific and depends on the presence of suitable microorganisms and favorable environmental conditions. |
| In Situ Chemical Reduction (ISCR) | Injection of chemical reductants (e.g., ZVI, ferrous iron) into the subsurface to degrade contaminants. clu-in.org | Rapid treatment of source zones and dissolved plumes. clu-in.org | Potential for secondary water quality impacts and requires careful injection design. |
The selection of an appropriate in situ remediation strategy depends on various site-specific factors, including the type and concentration of the contaminant, the hydrogeological conditions, and the remediation goals. Further research is needed to evaluate the efficacy of these technologies specifically for this compound and to optimize their application for the remediation of chloronitrophenol-contaminated sites.
Q & A
Q. How can researchers validate the purity and structural integrity of 2-Amino-3-chloro-5-nitrophenol in synthetic batches?
- Methodological Answer: Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Structural confirmation requires complementary techniques:
- FT-IR Spectroscopy: Identify characteristic N–H (amine), O–H (phenol), and NO₂ stretches.
- ¹H/¹³C NMR: Analyze substituent-induced chemical shifts (e.g., chloro and nitro groups deshield adjacent protons).
- Colorimetric Tests: Use ferric chloride to detect phenolic –OH groups (orange-yellow complexes) .
- Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns.
Q. What are the standard protocols for synthesizing this compound from precursor compounds?
- Methodological Answer: A two-step synthesis is typical:
Nitration: Introduce the nitro group to 3-chlorophenol under controlled HNO₃/H₂SO₄ conditions (0–5°C to prevent over-nitration).
Amination: Reduce the nitro group in the meta position using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Monitor reaction progress via TLC, and isolate intermediates via recrystallization (ethanol/water). Purity thresholds (>95%) should align with analytical standards in pesticide testing catalogs .
Advanced Research Questions
Q. How do the positions of chloro and nitro substituents influence the electronic properties and reactivity of this compound?
- Methodological Answer: The substituents create distinct electronic effects:
- Nitro Group (meta): Strong electron-withdrawing effect reduces electron density at the aromatic ring, directing electrophilic attacks to specific positions.
- Chloro Group (ortho): Moderately deactivating but ortho/para-directing.
- Amino Group: Electron-donating, enhancing solubility in polar solvents.
Computational tools (DFT calculations) can map electrostatic potential surfaces to predict reactivity in nucleophilic aromatic substitution. X-ray crystallography data from related nitrophenol derivatives (e.g., 5-Chloro-2-nitrophenol) support steric and electronic analyses .
Q. What strategies resolve contradictions in reported reaction yields for halogenated nitrophenol derivatives like this compound?
- Methodological Answer: Discrepancies often arise from variable reaction conditions (temperature, solvent polarity) or incomplete purification. To address this:
- Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst loading, stoichiometry) to identify optimal conditions.
- Meta-Analysis: Compare datasets using statistical tools (ANOVA) to isolate confounding variables.
- Reproducibility Checks: Cross-validate results with independent labs using standardized protocols. Open-data frameworks, as advocated in health research, enhance transparency .
Q. Which computational models best predict the environmental degradation pathways of this compound?
- Methodological Answer: Quantum mechanical models (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) simulate hydrolysis and photolysis mechanisms. Key factors:
- Hydrolysis: pH-dependent cleavage of C–Cl bonds.
- Photodegradation: UV-Vis spectra predict λmax for photoactivity.
Compare results with experimental LC-MS/MS data to validate predicted intermediates (e.g., quinone derivatives). Studies on structurally similar compounds (e.g., 2-Amino-5-nitrophenol) provide benchmark degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
